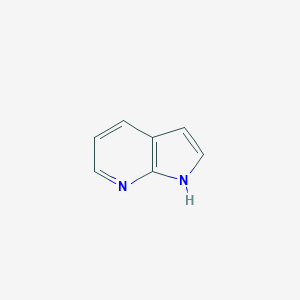

2,3-Dihydro-7-azaindole

Description

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXVYAKCVDQRLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Record name | 7-azaindole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25247-73-8 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25247-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3075046 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271-63-6, 10592-27-5 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=271-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Diazaindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Azaindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Azaindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Azaindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-DIAZAINDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX4465NR9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Azaindoline: Chemical Structure, Properties, and Synthesis

Introduction: 7-Azaindoline, also known as 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic organic compound that serves as a crucial scaffold in medicinal chemistry and drug discovery.[1][2] As a bioisostere of indole, 7-azaindoline and its derivatives often exhibit enhanced solubility and superior bioavailability, making them attractive components in the design of novel therapeutics.[3] This scaffold is a core structure in numerous biologically active molecules, including kinase inhibitors and potential treatments in oncology and neurology.[1][2][4] This guide provides a detailed overview of its chemical structure, numbering, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and IUPAC Numbering

The 7-azaindoline molecule consists of a pyridine (B92270) ring fused to a pyrrolidine (B122466) ring. The numbering of the bicyclic system follows the standard IUPAC nomenclature for heterocyclic compounds. The nitrogen atom in the pyrrolidine ring is designated position 1, and the numbering proceeds around the five-membered ring before continuing to the six-membered pyridine ring. The nitrogen atom in the pyridine ring is located at position 7, which gives the compound its name.

Caption: IUPAC numbering scheme for the 7-azaindoline scaffold.

Physicochemical and Spectroscopic Data

The properties of 7-azaindoline make it a versatile building block in organic synthesis. The following table summarizes key quantitative data for the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂ | [1] |

| Molecular Weight | 120.15 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| CAS Number | 10592-27-5 | [1] |

| Synonyms | 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine | [1] |

| 2,3-Dihydro-7-azaindole | [1] | |

| UV Absorption (Vapor) | Singlet State S1: ~4.3 eV | [5] |

| Singlet State S2: ~5.2 eV | [5] | |

| Storage Conditions | 0 - 8 °C | [1] |

Experimental Protocols: Synthesis of 7-Azaindolines

A modern and selective method for synthesizing 7-azaindoline derivatives involves a one-pot domino reaction of 2-fluoro-3-methylpyridine (B30981) with an arylaldehyde, where the choice of alkali-amide base controls the chemoselectivity. Using lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) selectively yields the 7-azaindoline product.[3]

Materials:

-

2-Fluoro-3-methylpyridine

-

Arylaldehyde (e.g., benzaldehyde)

-

Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Protocol:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-fluoro-3-methylpyridine (1.0 equivalent) and the desired arylaldehyde (1.1 equivalents) to anhydrous THF.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LiN(SiMe₃)₂ (2.5 equivalents) in THF to the reaction mixture dropwise over 20 minutes.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

-

Warm the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material via silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-azaindoline derivative.

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the selective synthesis of a 7-azaindoline derivative.

Caption: Workflow for the selective synthesis of 7-azaindoline derivatives.

References

Synthesis of 2,3-Dihydro-7-azaindole from 7-Azaindole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-dihydro-7-azaindole, also known as 7-azaindoline, from its aromatic precursor, 7-azaindole. The reduction of the pyrrole (B145914) ring in the 7-azaindole scaffold is a key transformation in medicinal chemistry, as the resulting saturated heterocyclic core is a prevalent motif in numerous biologically active compounds. This document details the primary synthetic routes, focusing on catalytic hydrogenation, and presents relevant quantitative data, experimental protocols, and reaction pathways.

Introduction

7-Azaindole and its reduced form, this compound, are important heterocyclic structures in the development of pharmaceuticals. The strategic reduction of the 2,3-double bond in the pyrrole moiety of 7-azaindole can significantly alter the molecule's three-dimensional structure and its physicochemical properties, often leading to enhanced biological activity or improved pharmacokinetic profiles. The synthesis of 7-azaindoline derivatives can be challenging due to the presence of the sp² nitrogen atom in the pyridine (B92270) ring.[1] The primary and most effective method for this transformation is the catalytic hydrogenation of the 7-azaindole core.

Catalytic Hydrogenation: The Core Synthetic Strategy

The conversion of 7-azaindole to this compound is predominantly achieved through catalytic hydrogenation. This method involves the use of a metal catalyst to facilitate the addition of hydrogen across the 2,3-double bond of the pyrrole ring. Common catalysts for this transformation include platinum and nickel-based reagents.

Key Catalytic Systems

Two of the most frequently employed catalytic systems for the hydrogenation of indoles and their heteroaromatic analogs are:

-

Platinum on Carbon (Pt/C): This is a widely used and robust catalyst for the hydrogenation of aromatic and heteroaromatic systems. The reaction is typically carried out under a hydrogen atmosphere, and the catalyst can be used in various solvents. For the hydrogenation of unprotected indoles, an environmentally friendly procedure has been developed using Pt/C activated by p-toluenesulfonic acid in water.[2] This method offers a "green" alternative to traditional hydrogenation conditions.

-

Raney Nickel (Raney Ni): This is a fine-grained, porous nickel catalyst that is highly effective for the hydrogenation of a wide range of functional groups, including aromatic rings.[3] It is often used as a slurry in a suitable solvent. A combination of Raney Nickel with hydrazine (B178648) hydrate (B1144303) can also be employed as a potent reducing system.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound from 7-azaindole via catalytic hydrogenation, based on available literature.

| Catalyst | Substrate | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Raney Ni | Thiolane (for context on Raney Ni activity) | Primary alcohol | 160 | 0.9 - 2 | High conversion | [3] |

| Pt/C | Indole (B1671886) (as a model) | H₂, p-toluenesulfonic acid, Water | Room Temp. | - | Excellent | [2] |

Experimental Protocols

While a specific detailed protocol for the direct hydrogenation of 7-azaindole to this compound is not explicitly detailed in the searched literature, a general procedure can be outlined based on the effective methods for indole hydrogenation.

General Procedure for Pt/C Catalyzed Hydrogenation of Indoles

This protocol is adapted from a green chemistry approach for the hydrogenation of unprotected indoles.[2]

Materials:

-

Indole (or 7-azaindole)

-

Platinum on carbon (Pt/C, 5-10 mol%)

-

p-Toluenesulfonic acid (1.1 equivalents)

-

Water (as solvent)

-

Hydrogen gas (H₂)

-

Reaction vessel suitable for hydrogenation (e.g., Parr shaker)

Procedure:

-

To a suitable reaction vessel, add the indole substrate, Pt/C catalyst, and p-toluenesulfonic acid.

-

Add water as the solvent.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-10 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture to remove the Pt/C catalyst.

-

Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude indoline (B122111) product.

-

Purify the crude product by a suitable method, such as column chromatography, if necessary.

Reaction Pathway and Workflow

The following diagrams illustrate the general reaction pathway for the synthesis of this compound and a typical experimental workflow.

Caption: Reaction pathway for the catalytic hydrogenation of 7-azaindole.

Caption: General experimental workflow for the synthesis of this compound.

Characterization of this compound

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Data |

| ¹H NMR | Expected signals for the aliphatic protons of the dihydropyrrole ring and the aromatic protons of the pyridine ring. |

| ¹³C NMR | Expected signals for the aliphatic carbons in the dihydropyrrole ring and the aromatic carbons in the pyridine ring. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of this compound (C₇H₈N₂, MW: 120.15). |

| IR | Characteristic N-H stretching vibrations. |

Conclusion

The synthesis of this compound from 7-azaindole is a crucial transformation for the generation of novel drug candidates. Catalytic hydrogenation using heterogeneous catalysts such as Pt/C and Raney Nickel stands as the most effective and widely applicable method. While specific, detailed protocols for the direct reduction of the parent 7-azaindole are not extensively documented in readily available literature, the general procedures established for indole hydrogenation provide a solid foundation for developing robust and efficient synthetic routes. Further research and publication of detailed experimental procedures and quantitative data for this specific transformation would be highly beneficial to the medicinal chemistry and drug development community.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]

- 4. CN104387384A - Synthetic process of 5-bromo-7-azaindole - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine

IUPAC Name: 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Synonyms: 2,3-Dihydro-7-azaindole, 7-Azaindoline

This technical guide provides an in-depth overview of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial scaffold for the synthesis of a wide range of biologically active molecules. This document details its chemical properties, synthesis, and the extensive applications of its derivatives as potent kinase inhibitors in various therapeutic areas.

Physicochemical and Spectroscopic Properties

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a solid, bicyclic aromatic compound. Its structure, comprising a fused dihydropyrrole and pyridine (B92270) ring, makes it an important bioisostere for indoline (B122111) and a key starting material for chemical synthesis.[1][2][3]

| Property | Value | Reference |

| CAS Number | 10592-27-5 | [4][5] |

| Molecular Formula | C₇H₈N₂ | [2][4] |

| Molecular Weight | 120.15 g/mol | [4][5] |

| Appearance | White to light yellow or light red powder/crystal | [1][3] |

| Melting Point | 78-85 °C | [1][5] |

| Boiling Point | 114 °C at 10 mmHg | [1] |

| Solubility | Slightly soluble in water; Soluble in Methanol | [1][2] |

| Purity | >97% to >98% (GC) | [1][2][3] |

| InChI Key | ZFFYPGZDXUPKNK-UHFFFAOYSA-N | [2][5] |

| SMILES | C1CNC2=C1C=CC=N2 | [2][5] |

Synthesis and Reactivity

The primary synthetic route to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is the catalytic hydrogenation of its aromatic precursor, 7-azaindole (1H-pyrrolo[2,3-b]pyridine).[6] The resulting saturated heterocyclic core is a versatile intermediate that can undergo further functionalization, such as electrophilic substitution, to generate diverse chemical libraries.

Experimental Protocol: Synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

This protocol details a common electrophilic bromination reaction using 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine as the starting material, demonstrating its utility as a synthetic intermediate.[7]

Materials:

-

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (16.8 g, 0.14 mol)

-

48% Hydrobromic acid (24.13 g, 0.143 mol)

-

Methylene (B1212753) chloride (260 g)

-

20% Hydrogen peroxide solution (20.20 g)

-

Saturated aqueous sodium bisulfite solution (60 g)

-

Water (200 g)

-

Reaction flask

Procedure:

-

Reaction Setup: Add 16.8 g of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 24.13 g of 48% hydrobromic acid, and 260 g of methylene chloride to a reaction flask. Stir the mixture thoroughly.

-

Bromination: Control the temperature of the reaction mixture at 25-30°C. Slowly add 20.20 g of 20% hydrogen peroxide solution dropwise.

-

Quenching: Neutralize the resulting mixture by adding 60 g of saturated aqueous sodium bisulfite solution until the red color of the reaction solution completely disappears.

-

Extraction: Perform a liquid-liquid extraction to separate the organic and aqueous phases.

-

Washing: Wash the collected organic phase with 200 g of water.

-

Isolation: Recover the methylene chloride solvent from the organic phase by evaporation to yield the final product, 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

Results:

Below is a workflow diagram illustrating this synthetic process.

Applications in Drug Discovery and Development

While 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine itself is primarily used as a chemical building block, its derivatives, based on the broader 7-azaindole scaffold, are potent inhibitors of various protein kinases.[8] These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Role as a Kinase Inhibitor Scaffold

The 7-azaindole nucleus is considered a "privileged scaffold" in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of adenine (B156593) in ATP, thereby enabling potent and often selective inhibition of kinase enzymes.[9][10] Derivatives have been developed as inhibitors for a multitude of kinase targets.

Key Kinase Targets and Signaling Pathways

Derivatives of the 7-azaindole scaffold have been shown to potently inhibit key enzymes in oncogenic and inflammatory signaling pathways, such as the PI3K/AKT/mTOR and RAS/MEK/ERK pathways. These pathways are central to regulating cell proliferation, survival, and migration.

Quantitative Biological Data of 7-Azaindole Derivatives

The following table summarizes the inhibitory activities of various complex derivatives built upon the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold against several important kinase targets. This data underscores the therapeutic potential of this chemical class.

| Compound Class/Derivative | Target Kinase(s) | IC₅₀ Values (nM) | Therapeutic Area | Reference |

| 1H-pyrrolo[2,3-b]pyridine series | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | Oncology | [11][12] |

| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | 110 - 1100 | CNS Diseases | [13] |

| Pyrrolo[2,3-b]pyridine series | GSK-3β | 0.22, 0.26, 0.24 | Alzheimer's Disease | [14] |

| Substituted 7-Azaindoles | PI3Kγ | 0.5 | Oncology | [15] |

| Vemurafenib (PLX4032) | BRAF (V600E) | 31 | Oncology (Melanoma) | [9] |

| Pexidartinib (PLX3397) | CSF1R | 13 | Oncology (Tenosynovial Giant Cell Tumor) | [9] |

Conclusion

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a foundational building block in modern medicinal chemistry. While its direct biological activity is not its primary feature, its role as a synthetic precursor is of paramount importance. The 7-azaindole scaffold, readily accessible from this compound, has given rise to a multitude of potent and selective kinase inhibitors, including approved drugs for cancer therapy. The favorable physicochemical properties and versatile reactivity of this scaffold ensure its continued prominence in the discovery and development of novel therapeutics for a wide range of human diseases.

References

- 1. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

Core Compound: 2,3-Dihydro-7-azaindole

An In-Depth Technical Guide to 2,3-Dihydro-7-azaindole and its Derivatives

For researchers, scientists, and drug development professionals, the 7-azaindole scaffold and its derivatives represent a significant area of interest due to their versatile biological activities. This guide provides a technical overview of this compound, also known as 7-azaindoline, and explores the broader therapeutic applications and experimental protocols associated with the 7-azaindole class of molecules.

This compound is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry.

Chemical Identification and Properties

| Property | Value | Reference(s) |

| CAS Number | 10592-27-5 | [1][2] |

| Synonyms | 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine, 7-Azaindoline | |

| Molecular Formula | C₇H₈N₂ | [1] |

| Molecular Weight | 120.15 g/mol | [1] |

| Appearance | White to Light yellow to Light red powder to crystal | |

| Solubility | Slightly soluble in water | [2] |

The 7-Azaindole Scaffold in Drug Discovery

The 7-azaindole framework is recognized as a "privileged structure" in drug discovery. It is a bioisostere of natural purines and is found in numerous investigational drugs targeting a wide range of diseases, including cancer, viral infections, and autoimmune disorders.[3][4] Its structure is particularly effective as a hinge-binding motif for protein kinases, making it a cornerstone for the development of kinase inhibitors.[5][6]

Biological Activity of 7-Azaindole Derivatives

Derivatives of the 7-azaindole scaffold have demonstrated a wide array of biological activities. They are extensively studied as:

-

Kinase Inhibitors: Many 7-azaindole derivatives function as ATP-competitive inhibitors for various kinases, which are crucial in cancer cell signaling.[3][5] Vemurafenib, an FDA-approved drug for melanoma, features a 7-azaindole core.[5]

-

Antiviral Agents: The scaffold is integral to compounds developed as inhibitors for viruses like HIV-1 (specifically as non-nucleoside reverse transcriptase inhibitors) and SARS-CoV-2.[4][7]

-

Anticancer Agents: Beyond kinase inhibition, these compounds exhibit cytotoxic activity against various cancer cell lines and can interfere with processes like angiogenesis.[8][9]

Quantitative Data: Bioactivity of 7-Azaindole Derivatives

The following table summarizes the bioactivity of selected 7-azaindole derivatives from recent studies.

| Compound/Derivative Class | Target/Assay | Measured Activity (EC₅₀ / IC₅₀) | Reference(s) |

| 7-Azaindole Derivatives | Anti-HIV-1 Activity (PBM cells) | Submicromolar EC₅₀ values | [4] |

| Lead Compound 8 | HIV-1 Reverse Transcriptase (RT) Inhibition | IC₅₀ = 0.73 µM | [4] |

| Lead Compound 8 | K103N Mutant RT Inhibition | IC₅₀ = 9.2 µM | [4] |

| Lead Compound 8 | Y181C Mutant RT Inhibition | IC₅₀ = 3.5 µM | [4] |

| ASM-7 Derivative | SARS-CoV-2 Pseudovirus Inhibition (A549 cells) | EC₅₀ < 9.08 µM | [7] |

| 7-AID Derivative | DDX3 Helicase Inhibition (HeLa cells) | IC₅₀ = 16.96 µM/ml | [9] |

| 7-AID Derivative | DDX3 Helicase Inhibition (MCF-7 cells) | IC₅₀ = 14.12 µM/ml | [9] |

| 7-AID Derivative | DDX3 Helicase Inhibition (MDA MB-231 cells) | IC₅₀ = 12.69 µM/ml | [9] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below is a representative protocol for the synthesis of a substituted 7-azaindole derivative, based on methodologies for creating inhibitors of the SARS-CoV-2 spike-hACE2 interaction.[7]

General Synthesis of 3-Substituted 5-Bromo-7-Azaindole (B68098) Intermediates

This procedure outlines a Friedel-Crafts reaction to install a substituent at the C-3 position of the 7-azaindole core.

Materials:

-

5-bromo-7-azaindole

-

Substituted aryl chloride (e.g., 4-fluorobenzoyl chloride)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) as solvent

-

Nitrogen atmosphere

Procedure:

-

To a solution of 5-bromo-7-azaindole in anhydrous DCM under a nitrogen atmosphere, add AlCl₃ portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the substituted aryl chloride dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired intermediate.

This intermediate can then undergo further modifications, such as Suzuki coupling reactions, to generate a library of diverse compounds for biological screening.[7]

Visualizations: Workflows and Pathways

Diagrams are essential for conceptualizing complex chemical and biological processes.

Caption: A generalized workflow for the synthesis and screening of 7-azaindole derivatives.

Caption: Competitive binding of a 7-azaindole inhibitor to a kinase active site.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

2,3-Dihydro-7-azaindole molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dihydro-7-azaindole, also known as 7-azaindoline. It includes key molecular data, conceptual experimental protocols, and visualizations of its chemical relationships and potential role in signaling pathways, designed for a technical audience in research and development.

Core Molecular Data

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂ | [1][2][3][4] |

| Molecular Weight | 120.15 g/mol | [2][3][5] |

| CAS Number | 10592-27-5 | [2][3][5] |

| Appearance | White to light yellow or light red powder/crystal | |

| Melting Point | 78-83 °C | [5] |

| Synonyms | 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine, 7-Azaindoline | [5] |

Conceptual Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary or embedded within broader research, a general synthetic approach can be conceptualized. The synthesis of 7-azaindoline, the reduced form of 7-azaindole, can be achieved through the reduction of the corresponding 7-azaindole.

Conceptual Protocol: Synthesis of this compound via Reduction of 7-Azaindole

-

Reaction Setup: A solution of 7-azaindole in a suitable solvent (e.g., methanol, ethanol, or acetic acid) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A reducing agent is carefully added to the solution. Common reducing agents for this type of transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). The choice of reagent can influence the reaction conditions and selectivity.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is quenched by the slow addition of water or a dilute acid to neutralize any remaining reducing agent. The product is then extracted into an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Purification: The crude product is purified using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization: The identity and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualizing Chemical Relationships and Workflows

Logical Relationship of Physicochemical Properties

The following diagram illustrates the interconnectedness of the fundamental properties of this compound.

References

Spectroscopic Profile of 2,3-Dihydro-7-Azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-7-azaindole, also known as 7-azaindoline, is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structural similarity to endogenous ligands and its capacity for diverse chemical modifications make it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and manufacturing settings. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.78 | dd | 4.8, 1.5 | 1 | H-6 |

| 6.94 | d | 7.5 | 1 | H-4 |

| 6.54 | dd | 7.5, 4.8 | 1 | H-5 |

| 3.65 | t | 8.4 | 2 | H-2 |

| 3.03 | t | 8.4 | 2 | H-3 |

¹³C NMR (Carbon-13) NMR Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| 159.5 | C-7a |

| 147.8 | C-6 |

| 121.3 | C-4 |

| 114.9 | C-5 |

| 112.1 | C-3a |

| 46.8 | C-2 |

| 29.5 | C-3 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups and overall molecular structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3250 - 3150 | Medium, Broad | N-H Stretch (Pyrrole NH) |

| 3050 - 3000 | Medium | C-H Stretch (Aromatic) |

| 2950 - 2850 | Medium | C-H Stretch (Aliphatic CH₂) |

| 1610 | Strong | C=C Stretch (Pyridine Ring) |

| 1580 | Strong | C=C Stretch (Pyridine Ring) |

| 1470 | Medium | CH₂ Bending |

| 1430 | Medium | C-N Stretch |

| 780 | Strong | C-H Out-of-plane Bending (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound.

| m/z | Relative Intensity (%) | Assignment |

| 121.07 | 100 | [M+H]⁺ (Protonated Molecule) |

| 120.07 | 95 | [M]⁺ (Molecular Ion) |

| 93.06 | 45 | [M-HCN]⁺ |

| 66.05 | 30 | [C₄H₄N]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-10 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0-180 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Assign peaks based on chemical shifts, coupling constants, and multiplicities. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The instrument software automatically ratios the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the major absorption peaks.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile). A typical concentration is 1-10 µg/mL.

-

An appropriate matrix may be required for Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis.

Data Acquisition (Electrospray Ionization - ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

-

Desolvation Temperature: 300-350 °C.

-

Mass Range: m/z 50-500.

Data Processing:

-

Acquire the mass spectrum in full scan mode.

-

Identify the molecular ion peak ([M]⁺) and the protonated molecule peak ([M+H]⁺).

-

For structural elucidation, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This guide provides a foundational set of spectroscopic data and methodologies for this compound. Researchers and scientists are encouraged to use this information as a reference for their work and to contribute additional experimental data to the scientific community to further enrich our understanding of this important heterocyclic compound.

An In-Depth Technical Guide to the Physicochemical Properties of 7-Azaindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-azaindoline (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine). The information is curated for researchers, scientists, and professionals in drug development who are interested in the fundamental characteristics of this important heterocyclic scaffold. This document includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of 7-azaindoline's behavior and potential applications.

Core Physicochemical Properties

7-Azaindoline is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its physicochemical properties are fundamental to its behavior in biological systems and its suitability for drug development.

Data Presentation

The following tables summarize the key physicochemical properties of 7-azaindoline. It is important to note that while some experimental data is available, other parameters, such as pKa and logP, are not extensively reported in the literature for the parent compound and are often predicted or inferred from derivatives.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₈N₂ | - |

| Molecular Weight | 120.15 g/mol | - |

| Melting Point | 78-83 °C | [1] |

| Boiling Point | ~264.9 °C at 760 mmHg | [1] |

| Density | ~1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 114.0 ± 18.7 °C | [1] |

| Property | Value | Notes |

| pKa | Not experimentally determined for the parent compound. | Predicted values for the related 7-azaindole are around 7.69±0.20. The basicity of 7-azaindoline is expected to be higher than 7-azaindole due to the saturated pyrrolidine (B122466) ring. |

| logP | Not experimentally determined for the parent compound. | The lipophilicity of 7-azaindoline derivatives is a key parameter in drug design and is typically optimized for specific targets. |

| Solubility | Soluble in DMSO at 100 mg/mL (832.29 mM). | [1] Moderate solubility in various organic solvents is expected. Aqueous solubility is likely pH-dependent. |

Spectral Data

Spectral analysis is crucial for the identification and characterization of 7-azaindoline. While comprehensive experimental spectral data for the parent 7-azaindoline is not widely published, representative data for the closely related 7-azaindole and some derivatives are available. An ATR-IR spectrum for 7-azaindoline (2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine) has been reported.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. An ATR-IR spectrum is available for 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine.

Biological Activity and Signaling Pathway Involvement

Derivatives of the 7-azaindoline scaffold have been identified as potent inhibitors of various protein kinases, playing a significant role in cancer research and drug development. A key target of 7-azaindoline-based compounds is the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.

FGFR Signaling Pathway and Inhibition by 7-Azaindoline Derivatives

The FGF/FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in various cancers. 7-Azaindoline derivatives have been developed to inhibit FGFR, thereby blocking downstream signaling cascades and reducing tumor growth.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of 7-azaindoline. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of 7-azaindoline.

Materials:

-

7-azaindoline sample (finely powdered and dry)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the 7-azaindoline sample is completely dry. If necessary, dry the sample under vacuum. Grind the sample to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Determination:

-

Rapid Determination (optional): Heat the sample rapidly to get an approximate melting point.

-

Accurate Determination: Start heating at a rate of 10-15 °C per minute until the temperature is about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Repeat: Perform the measurement at least two more times with fresh samples and new capillary tubes to ensure reproducibility.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of 7-azaindoline.

Materials:

-

7-azaindoline sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, carbonate-free)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water (degassed)

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh a known amount of 7-azaindoline and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M). Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Titration Setup: Place the beaker with the sample solution on a magnetic stirrer and immerse the pH electrode.

-

Titration:

-

Slowly add the standardized HCl solution from the burette in small, known increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH changes significantly and then becomes stable again, ensuring the equivalence point is passed.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of titrant added.

-

Determine the equivalence point from the inflection point of the curve (or by calculating the first or second derivative).

-

The pKa is the pH at the half-equivalence point.

-

-

Repeat: Perform the titration in triplicate to ensure accuracy.

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) of 7-azaindoline.

Materials:

-

7-azaindoline sample

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pH 7.4, pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker or vortex mixer

-

Centrifuge (if using tubes)

-

UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and water (or buffer) for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of 7-azaindoline in the aqueous phase at a known concentration.

-

Partitioning:

-

In a separatory funnel or centrifuge tube, add a known volume of the n-octanol phase and a known volume of the aqueous stock solution (a 1:1 volume ratio is common).

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

-

Phase Separation: Allow the phases to separate completely. If using centrifuge tubes, centrifuge to ensure clear separation.

-

Concentration Analysis: Carefully withdraw a sample from each phase. Determine the concentration of 7-azaindoline in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a calibration curve, or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous logP = log₁₀(P)

-

Repeat: Perform the experiment at least in triplicate.

Solubility Determination (Gravimetric Method)

Objective: To determine the solubility of 7-azaindoline in a specific solvent.

Materials:

-

7-azaindoline sample

-

Solvent of interest (e.g., water, ethanol)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter)

-

Evaporating dish

Procedure:

-

Sample Preparation: Add an excess amount of 7-azaindoline to a known volume of the solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Drying and Weighing: Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature. Once dry, accurately weigh the evaporating dish containing the dissolved solid.

-

Calculation: The mass of the dissolved 7-azaindoline is the final weight of the dish minus the initial weight. The solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in mg/mL or g/L).

-

Repeat: Perform the determination in triplicate.

Conclusion

This technical guide has summarized the core physicochemical properties of 7-azaindoline, a molecule of significant interest in drug discovery. While experimental data for some properties of the parent compound are limited, this guide provides a solid foundation for researchers by presenting available data, outlining detailed experimental protocols for property determination, and illustrating its role in a key biological signaling pathway. The provided information and methodologies will aid in the rational design and development of novel therapeutics based on the 7-azaindoline scaffold.

References

The Ascendance of 7-Azaindoline: A Technical Guide to its Discovery, History, and Core Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindoline scaffold, a reduced form of 7-azaindole, has emerged as a privileged structural motif in medicinal chemistry. Its unique electronic properties and ability to serve as a bioisosteric replacement for the indole (B1671886) ring have cemented its importance in the design of novel therapeutics, particularly in the realm of kinase inhibition. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of 7-azaindoline compounds, offering detailed experimental protocols, quantitative data, and visual representations of key concepts to support researchers in this dynamic field.

Discovery and Historical Development

The journey of 7-azaindoline is intrinsically linked to its aromatic precursor, 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The first synthesis of the parent 7-azaindole was reported in 1955 by M. M. Robison and B. L. Robison.[1] Their pioneering work, which involved a Madelung-type cyclization, laid the groundwork for the exploration of this heterocyclic system. Early interest in 7-azaindole and its derivatives was fueled by their potential as antimalarial agents.[1]

The development of 7-azaindoline followed the establishment of synthetic routes to 7-azaindoles. The primary method for the preparation of 7-azaindolines has historically been the catalytic hydrogenation of the corresponding 7-azaindole precursors.[2] This transformation, while conceptually straightforward, has presented challenges in achieving high yields and selectivity, often requiring harsh reaction conditions such as high pressure and temperature.[2] More recent advancements have focused on developing milder and more efficient synthetic methodologies, including domino reactions that can selectively yield either 7-azaindoles or 7-azaindolines by tuning the reaction conditions.[2][3]

The significance of the 7-azaindoline scaffold in medicinal chemistry has grown substantially with the increasing understanding of its favorable properties as a pharmacophore. Like 7-azaindoles, the reduced 7-azaindoline derivatives are recognized as important bioisosteres of the indole nucleus, offering potential improvements in solubility, metabolic stability, and target binding affinity.[2][3] This has led to their incorporation into a wide range of biologically active molecules, most notably as kinase inhibitors in oncology.

Synthetic Methodologies and Experimental Protocols

The synthesis of 7-azaindoline compounds can be broadly categorized into two main approaches: the reduction of pre-formed 7-azaindoles and de novo synthesis from acyclic or pyridine-based precursors.

Catalytic Hydrogenation of 7-Azaindoles

This is the most common method for accessing the 7-azaindoline core. A variety of catalysts and reaction conditions have been employed to effect this transformation.

Experimental Protocol: General Procedure for the Catalytic Hydrogenation of 7-Azaindole to 7-Azaindoline

-

Materials: 7-azaindole derivative, Palladium on carbon (Pd/C, typically 10 mol%), solvent (e.g., methanol, ethanol, acetic acid), hydrogen gas source.

-

Procedure:

-

To a solution of the 7-azaindole derivative in the chosen solvent, the Pd/C catalyst is added under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction vessel is securely sealed and purged with hydrogen gas.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically from a balloon or at a specified pressure) at room temperature or elevated temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude 7-azaindoline product, which can be further purified by column chromatography or recrystallization.

-

Note: The choice of solvent and catalyst loading may need to be optimized for specific substrates.

Domino Reactions for Selective Synthesis

Recent innovations have led to the development of one-pot domino reactions that can selectively produce either 7-azaindoles or 7-azaindolines from readily available starting materials. One such method involves the reaction of 2-fluoro-3-methylpyridine (B30981) with aldehydes, where the choice of an alkali-amide base dictates the product outcome.[2][3]

Experimental Protocol: Alkali-Amide Controlled Selective Synthesis of 2-Phenyl-7-azaindoline [3]

-

Materials: 2-fluoro-3-picoline, benzaldehyde (B42025), Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), diisopropyl ether (iPr₂O).

-

Procedure:

-

In a glovebox, an oven-dried vial is charged with 2-fluoro-3-picoline (2 equivalents) and benzaldehyde (1 equivalent).

-

Diisopropyl ether is added, followed by the addition of a solution of LiN(SiMe₃)₂ (3 equivalents) in iPr₂O.

-

The vial is sealed and the reaction mixture is heated at 110 °C for 12 hours.

-

After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-phenyl-7-azaindoline.

-

Quantitative Data on 7-Azaindoline Derivatives

The utility of the 7-azaindoline scaffold is underscored by the potent biological activities of its derivatives. The following tables summarize key quantitative data for representative 7-azaindoline and precursor 7-azaindole compounds.

Table 1: Synthesis of 2-Aryl-7-azaindolines via Domino Reaction [3]

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 2-Phenyl-7-azaindoline | 56 |

| 2 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-7-azaindoline | 62 |

| 3 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-7-azaindoline | 51 |

| 4 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-7-azaindoline | 58 |

Table 2: Biological Activity of 7-Azaindole Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Pexidartinib | CSF1R | 13 | [4] |

| Vemurafenib | BRAF (V600E) | 31 | [4] |

| PI3K Inhibitor (B13) | PI3Kγ | 0.5 | |

| PI3K Inhibitor (C2) | PI3Kγ | <1 | [5] |

| Haspin Inhibitor (8l) | Haspin | 14 | [6] |

| CDK9/Haspin Dual Inhibitor (8g) | CDK9/CyclinT | 230 | [6] |

| Haspin | 200 | [6] |

Signaling Pathways and Experimental Workflows

7-Azaindoline derivatives have shown significant promise as modulators of key signaling pathways implicated in diseases such as cancer. Their mechanism of action often involves the competitive inhibition of ATP binding to the kinase domain of signaling proteins.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers, making it a prime target for drug development. 7-Azaindole and 7-azaindoline derivatives have been developed as potent PI3K inhibitors.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade involved in immunity, cell proliferation, and apoptosis. Aberrant JAK-STAT signaling is associated with various cancers and inflammatory diseases. Several 7-azaindole derivatives have been developed as potent JAK inhibitors.[4][7]

Experimental Workflow for Kinase Inhibitor Discovery

The discovery of novel 7-azaindoline-based kinase inhibitors typically follows a structured workflow, from initial screening to lead optimization.

Conclusion

The 7-azaindoline scaffold has firmly established its position as a valuable building block in modern drug discovery. Its journey from a derivative of a laboratory curiosity to a core component of clinical candidates is a testament to the power of heterocyclic chemistry in generating novel molecular entities with significant therapeutic potential. The continued development of innovative synthetic routes and a deeper understanding of the structure-activity relationships of 7-azaindoline derivatives will undoubtedly lead to the discovery of new and improved medicines for a range of human diseases. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and impactful area of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. reactionbiology.com [reactionbiology.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Pyrrolidine Ring in 7-Azaindoline

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindoline scaffold, the saturated counterpart to the well-known 7-azaindole, represents a crucial building block in medicinal chemistry and asymmetric synthesis. While its aromatic analog has been extensively studied, the reactivity of the 7-azaindoline core, specifically its pyrrolidine (B122466) ring, presents a unique chemical profile. This technical guide provides a comprehensive overview of the reactivity of this moiety, with a primary focus on its role as a powerful directing group in asymmetric catalysis—the most prominently documented aspect of its chemistry. We will delve into reaction mechanisms, quantitative data from key transformations, detailed experimental protocols, and the limited but notable instances of direct ring functionalization.

Introduction: The 7-Azaindoline Scaffold

7-Azaindoline, formally 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, is a bicyclic heterocycle featuring a pyrrolidine ring fused to a pyridine (B92270) ring. Unlike the aromatic 7-azaindole, the sp³-hybridized carbon centers of the pyrrolidine ring offer a three-dimensional geometry that is highly sought after in drug design.[1] The synthesis of 7-azaindolines can be challenging due to the electron-deficient nature of the pyridine ring but is often achieved through the hydrogenation of 7-azaindole precursors or via novel one-pot domino reactions.[2]

The most significant application of the 7-azaindoline core in modern organic chemistry is its use as a chiral auxiliary and directing group. When an acyl group is attached to the pyrrolidine nitrogen, the resulting 7-azaindoline amide becomes a versatile substrate for a wide range of metal-catalyzed asymmetric reactions.[3][4]

The Dominant Role: 7-Azaindoline as a Bidentate Directing Group

The true value of the 7-azaindoline moiety is unlocked when it is employed as a directing group in the form of an N-acyl amide. The unique geometry of the scaffold allows it to act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the amide carbonyl oxygen. This chelation rigidly orients the substrate, enabling high stereocontrol in reactions at the α-carbon of the N-acyl chain.[3]

This coordination facilitates the deprotonation of the α-carbon to form a metal enolate, which can then react with various electrophiles. This strategy has been successfully applied to several key C-C bond-forming reactions.[3][4]

Caption: Logical workflow of 7-azaindoline as a directing group.

The 7-azaindoline directing group strategy has enabled high stereoselectivity in several critical transformations, including the Mannich reaction, aldol (B89426) reaction, and Michael addition.

Asymmetric Mannich Reaction

The reaction between α-substituted 7-azaindoline amides and imines provides chiral β-amino acid derivatives, which are valuable building blocks for pharmaceuticals. A cooperative catalyst system, often involving a soft Lewis acid like Cu(I) and a Brønsted base, is essential for high efficiency.[3]

Table 1: Asymmetric Mannich Reaction of α-CF₃ 7-Azaindoline Amide with N-Boc Imines[3]

| Entry | Imine (Ar) | Catalyst System | Yield (%) | dr (anti/syn) | ee (%) |

|---|---|---|---|---|---|

| 1 | Phenyl | [Cu(CH₃CN)₄]PF₆ / Ligand / Base | 96 | >20:1 | 99 |

| 2 | 4-MeO-C₆H₄ | [Cu(CH₃CN)₄]PF₆ / Ligand / Base | 91 | >20:1 | 99 |

| 3 | 4-Cl-C₆H₄ | [Cu(CH₃CN)₄]PF₆ / Ligand / Base | 87 | >20:1 | 99 |

| 4 | 2-Thienyl | [Cu(CH₃CN)₄]PF₆ / Ligand / Base | 77 | 10:1 | 98 |

| 5 | Cyclohexyl | [Cu(CH₃CN)₄]PF₆ / Ligand / Base | 86 | 2.8:1 | 74 |

Asymmetric Aldol Reaction

The reaction of α-sulfanyl 7-azaindoline amides with aldehydes, catalyzed by silver complexes, yields β-hydroxy carbonyl compounds with high stereocontrol. The facial selectivity is determined by the transition state geometry, which can be influenced by the steric bulk of the aldehyde.[3]

Table 2: Asymmetric Aldol Reaction of α-Sulfanyl 7-Azaindoline Amide with Aldehydes[3]

| Entry | Aldehyde (R) | Catalyst System | Yield (%) | dr (anti/syn) | ee (%) |

|---|---|---|---|---|---|

| 1 | 4-NO₂-C₆H₄CHO | AgBF₄ / (R,R)-Ph-BPE / LiOTf | 90 | >95:5 | 98 (anti) |

| 2 | 2-NaphthylCHO | AgBF₄ / (R,R)-Ph-BPE / LiOTf | 91 | >95:5 | 98 (anti) |

| 3 | Cinnamaldehyde | AgBF₄ / (R,R)-Ph-BPE / LiOTf | 85 | >95:5 | 96 (anti) |

| 4 | CyclohexaneCHO | AgBF₄ / (R,R)-Ph-BPE / LiOTf | 81 | 5:95 | 96 (syn) |

| 5 | Pivalaldehyde | AgBF₄ / (R,R)-Ph-BPE / LiOTf | 80 | <5:95 | 95 (syn) |

Synthesis of the 7-Azaindoline Core

A key prerequisite for utilizing the 7-azaindoline scaffold is its efficient synthesis. While hydrogenation of 7-azaindole is a common route, innovative one-pot methods have been developed to construct the ring system directly. One such method involves a domino reaction between 2-fluoro-3-methylpyridine (B30981) and an arylaldehyde, where the choice of an alkali-amide base selectively yields either the 7-azaindole or the 7-azaindoline.[2]

Caption: Workflow for the selective one-pot synthesis of 7-azaindolines.

Experimental Protocols

To provide practical insight, a general protocol for the copper-catalyzed asymmetric Mannich reaction is outlined below, adapted from methodologies reported in the literature.[3]

General Protocol for Asymmetric Mannich Reaction:

-

Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, [Cu(CH₃CN)₄]PF₆ (0.01 mmol, 5 mol%) and the chiral ligand (e.g., (R)-xyl-Segphos, 0.011 mmol, 5.5 mol%) are dissolved in an anhydrous solvent (e.g., THF, 1.0 mL). The solution is stirred at room temperature for 30 minutes.

-

Reaction Setup: To the prepared catalyst solution, the α-CF₃ 7-azaindoline amide (0.2 mmol, 1.0 equiv.) is added, followed by the N-Boc imine (0.24 mmol, 1.2 equiv.).

-

Initiation: A solution of a hindered base (e.g., Barton's base, 0.24 mmol, 1.2 equiv.) in the same anhydrous solvent (1.0 mL) is added dropwise at the specified reaction temperature (e.g., -40 °C).

-

Monitoring and Workup: The reaction is stirred at this temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification and Analysis: The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel. The yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) are determined.

Direct Reactivity of the Pyrrolidine Ring

While the role of 7-azaindoline as a directing group is well-established, data on the direct functionalization of its C-H bonds within the pyrrolidine ring is sparse. The saturated nature of the ring makes it less susceptible to the electrophilic and metal-catalyzed C-H activation reactions common for its aromatic counterpart.

One of the few reported transformations is the direct oxidation of the 7-azaindoline ring, which can lead to the corresponding 7-azaindole.[5] This suggests that under specific oxidative conditions, the pyrrolidine ring can undergo dehydrogenation.

Other potential, though less explored, avenues for reactivity could include:

-

N-Functionalization: The secondary amine of the pyrrolidine ring is a clear site for functionalization via alkylation, acylation, or arylation, which is the foundational step for its use as a directing group.

-

Ring-Opening Reactions: General methods for the photoredox-catalyzed or Lewis acid-mediated ring-opening of unstrained pyrrolidines exist, which could potentially be applied to the 7-azaindoline system to generate functionalized aminopyridine derivatives.[6][7] However, specific examples on the 7-azaindoline scaffold are not widely documented.

Conclusion and Future Perspectives

The 7-azaindoline scaffold possesses a dualistic reactivity profile. On one hand, the pyrrolidine ring itself is relatively inert, with its direct functionalization remaining a largely unexplored area ripe for future investigation. On the other hand, when N-acylated, the scaffold transforms into a highly effective bidentate directing group, enabling a host of powerful and highly stereoselective transformations that are crucial for the synthesis of complex chiral molecules. For drug development professionals and synthetic chemists, understanding and leveraging this directing group capability is currently the most impactful application of the 7-azaindoline core. Future research will likely focus on expanding the scope of these directed reactions and exploring novel catalytic systems for the direct C-H functionalization of the pyrrolidine ring to unlock new avenues in molecular design.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group [mdpi.com]

- 4. Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The 7-Azaindole Core: An In-Depth Technical Guide to its Electronic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry and materials science due to its unique electronic properties and versatile biological activities. This guide provides a comprehensive overview of the electronic structure of the 7-azaindole core, its spectroscopic characteristics, and its pivotal role in the development of targeted therapeutics, with a particular focus on kinase inhibitors.

Electronic and Structural Properties

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is an isostere of indole, where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom at position 7. This substitution significantly influences the electronic distribution and properties of the molecule.

Aromaticity and Electron Distribution

The 7-azaindole core is an aromatic system, fulfilling Hückel's rule with 10 π-electrons delocalized across the bicyclic structure. The presence of the electronegative nitrogen atom in the pyridine (B92270) ring leads to a polarization of the electron density, impacting its reactivity and intermolecular interactions. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the electron distribution within the core.

Molecular Geometry

The geometry of the 7-azaindole core has been extensively studied through X-ray crystallography and computational methods. The molecule is planar, a characteristic feature of aromatic systems. Key bond lengths and angles are summarized in the table below.

| Bond/Angle | Experimental Value (Å/°) | Computational Value (Å/°) |

| Bond Lengths | ||

| N1-C2 | 1.374(6) | 1.378 |

| C2-C3 | 1.382(7) | 1.385 |

| C3-C3a | 1.432(6) | 1.431 |

| C3a-N7a | 1.380(6) | 1.383 |

| N7a-N1 | 1.376(6) | 1.379 |

| C3a-C4 | 1.407(7) | 1.410 |

| C4-C5 | 1.371(8) | 1.375 |

| C5-C6 | 1.406(8) | 1.409 |

| C6-N7 | 1.336(7) | 1.339 |

| N7-N7a | 1.365(6) | 1.368 |

| Bond Angles | ||

| C2-N1-N7a | 108.8(4) | 108.9 |